BENGHE Validation & Comparative

Check Availability & Pricing

Replicating key Sebetralstat experiments from
the KONFIDENT trial in a research setting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Replicating Key Sebetralstat Experiments: A
Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive overview of the key experiments from the pivotal KONFIDENT trial for the oral
plasma kallikrein inhibitor, Sebetralstat. It offers a comparative analysis with alternative on-
demand treatments for Hereditary Angioedema (HAE), detailed experimental protocols for
replication, and visualizations of the underlying biological and experimental pathways.

Sebetralstat, an investigational oral therapy, has demonstrated promising results in the Phase
3 KONFIDENT trial for the on-demand treatment of HAE attacks. This guide is designed to
facilitate a deeper understanding of the trial's methodology and to provide a framework for
replicating its key experiments in a research setting.

Comparative Efficacy of On-Demand HAE Therapies

The following table summarizes the key efficacy endpoints from the KONFIDENT trial for
Sebetralstat and provides a comparison with other approved on-demand treatments for HAE.
It is important to note that these trials were not head-to-head, and direct comparisons should
be made with caution due to differences in study design, patient populations, and endpoint
definitions.
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. Median Time to
Mechanism of Route of o
Treatment . . . Beginning of
Action Administration .
Symptom Relief

Plasma Kallikrein

Sebetralstat (300 mg) . Oral 1.61 hours[1]
Inhibitor
Plasma Kallikrein

Sebetralstat (600 mg) o Oral 1.79 hours[1]
Inhibitor

Placebo - Oral 6.72 hours[1]

) C1 Esterase Inhibitor

Berinert Intravenous 0.5 hours

(Human)

C1 Esterase Inhibitor
Ruconest _ Intravenous 1.5 hours
(Recombinant)

Not directly
comparable;
) ) Plasma Kallikrein improvement in mean
Ecallantide (Kalbitor) o Subcutaneous
Inhibitor symptom complex

severity score at 4
hours

) ] Bradykinin B2
Icatibant (Firazyr) ] Subcutaneous 2.0 hours
Receptor Antagonist

Safety and Tolerability Profile

The KONFIDENT trial demonstrated a favorable safety profile for Sebetralstat, with treatment-
related adverse event rates comparable to placebo.

Treatment Treatment-Related Adverse Event Rate
Sebetralstat (300 mg) 2.3%][1]

Sebetralstat (600 mg) 2.2%[1]

Placebo 4.8%
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Experimental Protocols

To replicate the key findings of the KONFIDENT trial, the following detailed methodologies
should be employed. These protocols are based on the information available from the clinical
trial documentation.

Patient Population and Study Design

« Inclusion Criteria: Adolescent and adult patients (aged 12 years and older) with a confirmed
diagnosis of HAE Type | or Il. Patients should have a history of a minimum number of HAE
attacks in a specified period prior to enroliment. The KONFIDENT trial included patients who
were on long-term prophylaxis as well as those using only on-demand treatment.

» Study Design: A randomized, double-blind, placebo-controlled, three-way crossover design is
recommended. Each participant would treat three separate HAE attacks, one with each of
the following: Sebetralstat 300 mg, Sebetralstat 600 mg, and a matching placebo. The
order of treatment is randomized for each participant.

Primary Efficacy Endpoint: Time to Beginning of
Symptom Relief

This is the most critical endpoint to replicate. The methodology involves the use of a patient-
reported outcome (PRO) instrument, the Patient Global Impression of Change (PGI-C) scale.

e Instrument: The PGI-C is a 7-point scale where patients rate the change in their HAE attack
symptoms compared to baseline. The scale should be presented to the patient as follows:

o

1 = Very much improved

[¢]

2 = Much improved

o

3 = Minimally improved

[e]

4 = No change

o 5= Minimally worse

6 = Much worse

[¢]
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o 7 = Very much worse

 Definition of Endpoint: The beginning of symptom relief is defined as the first time a patient
reports a score of "Minimally improved" (a score of 3) or better for two consecutive time
points.

» Data Collection:
o Patients should be provided with an electronic diary to record their PGI-C scores.

o A baseline PGI-C score should be recorded at the onset of the HAE attack before the
administration of the study drug.

o Post-dose PGI-C assessments should be completed at frequent, predefined intervals.
Based on the KONFIDENT trial design, assessments should be made every 15-30
minutes for the first few hours, and then hourly for a specified duration (e.g., up to 12
hours).

Key Secondary Efficacy Endpoints

e Time to Reduction in Attack Severity: This is measured using the Patient Global Impression
of Severity (PGI-S) scale.

o Instrument: The PGI-S is a 5-point scale where patients rate the severity of their HAE
attack. The scale should be presented as:

1 = No symptoms

2 = Mild symptoms

3 = Moderate symptoms

4 = Severe symptoms

5 = Very severe symptoms

o Definition of Endpoint: The time to the first instance of a decrease of at least one level
from the baseline severity score for two consecutive time points.
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o Data Collection: PGI-S scores should be recorded in the electronic diary at the same time
points as the PGI-C assessments.

o Time to Complete Attack Resolution:

o Definition of Endpoint: The time to the first instance where a patient reports a PGI-S score
of "No symptoms" (a score of 1).

Statistical Analysis

e The time-to-event endpoints (time to beginning of symptom relief, time to reduction in attack
severity, and time to complete resolution) should be analyzed using appropriate survival
analysis methods, such as the Kaplan-Meier method and log-rank test, to compare the
treatment arms.

Visualizing the Pathways

To further aid in the understanding of Sebetralstat's mechanism and the experimental
workflow, the following diagrams have been generated using the Graphviz DOT language.
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Screening & Enrollment
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HAE Attack Onset

Primary Endpoint:
Time to Beginning of Symptom Relief

Key Secondary Endpoint 1:
Time to Reduction in Attack Severity

Key Secondary Endpoint 2:
Time to Complete Attack Resolution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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